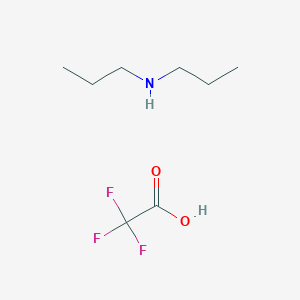

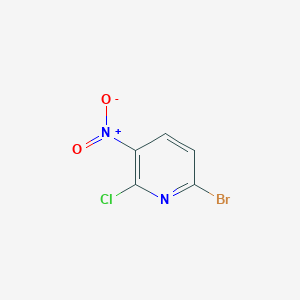

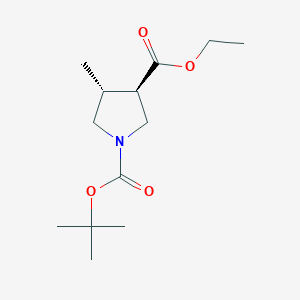

![molecular formula C6Cl2N2O3 B3027981 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione CAS No. 144692-85-3](/img/structure/B3027981.png)

2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione

Overview

Description

2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione is a chemical compound that belongs to the class of heterocyclic compounds, specifically within the pyrazine and furo[3,4-b]pyrazine derivatives. These compounds are of interest due to their potential applications as herbicides, pesticides, and in medicinal chemistry for their biological activities, such as analgesic effects and antitumor properties .

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves the reaction of furan-2,3-diones with various nucleophiles or reagents. For instance, furan-2,3-diones can react with S-methylisothiosemicarbazide hydroiodide to yield novel 1,2,4-triazine-5(4H)-ones, and with diaminomaleonitrile to form pyrazine-2,3-dicarbonitrile derivatives . Additionally, the synthesis of thieno[3,4-b]pyrazines, which are structurally similar to 2,3-dichlorofuro[3,4-b]pyrazine-5,7-dione, can be achieved through the reaction of organocuprates with oxalyl chloride, followed by further functionalization .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, has been confirmed by X-ray diffraction. These structures often exhibit planar conformations and can form uniform parallel stacks due to partial separation of charge, which leads to donor-acceptor type arrangements .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including condensation, substitution, and coupling reactions. For example, 5-chloropyrido[3,4-b]pyrazines can be prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, with the possibility of further C-C- and C-N coupling reactions to afford substituted derivatives . The reactivity of these compounds is influenced by their electronic structure, which can be studied through electrochemical and pK(a) studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. For instance, the optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives have been studied, revealing that the presence of nitrogen atoms can localize the highest occupied molecular orbital (HOMO) on the central ring's carbon atoms, resulting in a quinoidal-type population. These properties are important for applications in light-emitting devices, as demonstrated by the enhanced external quantum efficiencies observed in OLEDs doped with pyrazine derivatives .

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Methods and Characterization : The synthesis of 2,3-disubstituted thieno[3,4-b]pyrazines, related to 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione, has been developed for efficient preparation using alpha-diones and organocuprates. These methods include characterization of structural, electrochemical, and pK(a) studies (Kenning et al., 2002).

Chemical Derivatives and Potential Uses

- Chemical Derivatives for Disease Treatment : New derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been synthesized and proposed as covalent inhibitors for KRAS, indicating potential in treating cancer and diseases associated with KRAS activity (De, 2022).

- Herbicide and Pesticide Applications : Reactions involving furan-2,3-diones have led to novel pyrazine-2,3-dicarbonitrile derivatives, suggesting potential applications as herbicides and pesticides (Üngören et al., 2013).

Material Science and Catalysis

- Material Science Applications : The synthesis of benzofuro[2,3-b]pyrazines using a nanopalladium catalyst has been achieved. These compounds have shown promising anticancer activity and illustrate potential applications in material science (Wang et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives, have been shown to exhibit antibacterial, antifungal, and antiviral activities, while 5h-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways, including those involved in antibacterial, antifungal, and antiviral activities, as well as kinase inhibition .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

2,3-dichlorofuro[3,4-b]pyrazine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2N2O3/c7-3-4(8)10-2-1(9-3)5(11)13-6(2)12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZDZLPHWGVCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=O)OC1=O)N=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30772107 | |

| Record name | 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30772107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione | |

CAS RN |

144692-85-3 | |

| Record name | 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30772107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

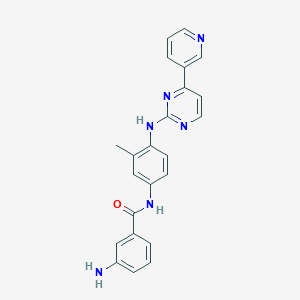

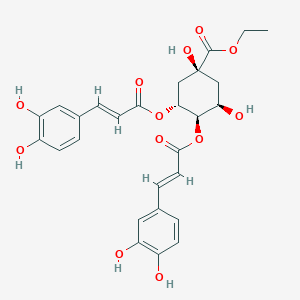

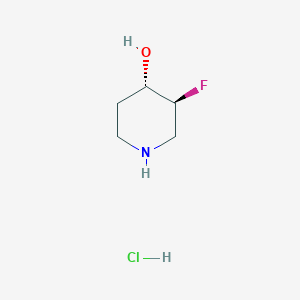

![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)

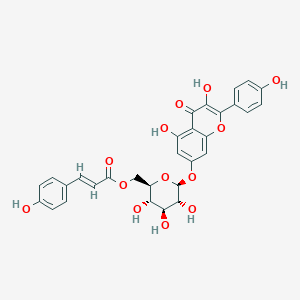

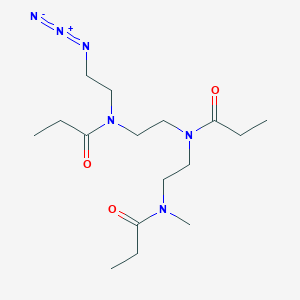

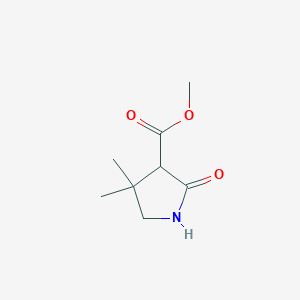

![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)

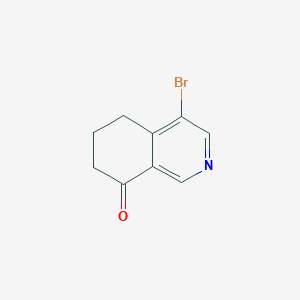

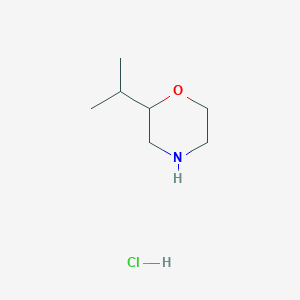

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride](/img/structure/B3027914.png)